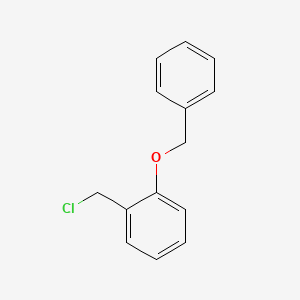

1-(Benzyloxy)-2-(chloromethyl)benzene

CAS No.: 23915-08-4

Cat. No.: VC1983891

Molecular Formula: C14H13ClO

Molecular Weight: 232.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23915-08-4 |

|---|---|

| Molecular Formula | C14H13ClO |

| Molecular Weight | 232.7 g/mol |

| IUPAC Name | 1-(chloromethyl)-2-phenylmethoxybenzene |

| Standard InChI | InChI=1S/C14H13ClO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |

| Standard InChI Key | OFFXBUAZOPRAJX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2CCl |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2CCl |

Introduction

Basic Chemical Information

1-(Benzyloxy)-2-(chloromethyl)benzene is an aromatic organic compound that belongs to the class of benzyl ethers. It features a benzene ring substituted with a benzyloxy group at position 1 and a chloromethyl group at position 2. This structural arrangement confers specific chemical and physical properties that make it valuable in various chemical processes.

Identification and Nomenclature

The compound is recognized through several identifiers as outlined in Table 1:

| Parameter | Information |

|---|---|

| IUPAC Name | 1-(chloromethyl)-2-phenylmethoxybenzene |

| CAS Number | 23915-08-4 |

| Molecular Formula | C₁₄H₁₃ClO |

| Molecular Weight | 232.70 g/mol |

| InChI | InChI=1S/C14H13ClO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |

| InChIKey | OFFXBUAZOPRAJX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2CCl |

Table 1: Chemical identifiers of 1-(Benzyloxy)-2-(chloromethyl)benzene

The compound is also known by several synonyms, including 2-Benzyloxybenzyl chloride and 2-(Benzyloxy)benzyl chloride, though it is important to use the full chemical name in scientific and technical contexts rather than abbreviations .

Structural Characteristics

The chemical structure of 1-(Benzyloxy)-2-(chloromethyl)benzene consists of two aromatic rings connected by an oxygen atom, with a chloromethyl group (-CH₂Cl) attached to one of the rings. This specific arrangement contributes to its reactivity and applications.

Chemical Structure Description

The molecule features:

-

A benzene ring with two substituents: a benzyloxy group at position 1 and a chloromethyl group at position 2

-

The benzyloxy group consists of a phenyl ring connected via a methylene bridge to an oxygen atom that links to the primary benzene ring

-

The chloromethyl group (-CH₂Cl) provides a reactive site for nucleophilic substitution reactions

The presence of the reactive chloromethyl group, in particular, makes this compound valuable as a synthetic intermediate, allowing for further functionalization through replacement of the chlorine atom.

Synthesis Methods

Various synthetic routes have been developed for the preparation of 1-(Benzyloxy)-2-(chloromethyl)benzene, each with distinct advantages depending on the scale and application requirements.

Conventional Synthesis Routes

The conventional synthesis of 1-(Benzyloxy)-2-(chloromethyl)benzene typically involves the reaction of benzyl chloride with appropriately substituted phenolic compounds. This approach follows a general pattern of O-alkylation followed by chloromethylation.

The typical synthesis procedure involves:

-

O-alkylation of a suitable phenol derivative with benzyl chloride under basic conditions

-

Introduction of the chloromethyl group through chloromethylation reactions, often utilizing formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst

Reactivity and Chemical Behavior

The reactivity of 1-(Benzyloxy)-2-(chloromethyl)benzene is largely determined by its functional groups, particularly the chloromethyl group which serves as an electrophilic center for various transformations.

Nucleophilic Substitution Reactions

The primary reactivity pattern of 1-(Benzyloxy)-2-(chloromethyl)benzene involves nucleophilic substitution reactions at the chloromethyl group. This reactivity makes it a valuable building block in organic synthesis.

Key nucleophilic substitution reactions include:

-

Reaction with amines to form benzylamines

-

Reaction with alcohols to form benzyl ethers

-

Reaction with thiols to form benzyl thiolethers

-

Reaction with azide to form benzyl azides, which can be further transformed through click chemistry

These substitution reactions typically proceed through an SN2 mechanism, where the nucleophile attacks the carbon of the chloromethyl group, displacing the chloride ion.

Other Reaction Pathways

Beyond nucleophilic substitution, 1-(Benzyloxy)-2-(chloromethyl)benzene can participate in various other transformations:

-

Reduction reactions: The chloromethyl group can be reduced to a methyl group using appropriate reducing agents such as lithium aluminum hydride

-

Oxidation reactions: The benzyloxy group can undergo oxidative cleavage under specific conditions

-

Metal-catalyzed coupling reactions: The chloromethyl group can participate in various cross-coupling reactions, including Kumada, Negishi, or Suzuki couplings, when in the presence of appropriate catalysts and coupling partners

Applications in Chemical Synthesis

The versatility of 1-(Benzyloxy)-2-(chloromethyl)benzene makes it valuable in various synthetic applications across multiple fields.

Pharmaceutical Intermediates

| Hazard Type | Classification |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H335-H314 (May cause respiratory irritation, Causes severe skin burns and eye damage) |

| Precautionary Statements | P260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 |

| GHS Pictogram | Corrosive; Irritant |

Table 2: Safety classification of 1-(Benzyloxy)-2-(chloromethyl)benzene

Research Perspectives and Future Directions

Current research involving 1-(Benzyloxy)-2-(chloromethyl)benzene focuses primarily on its utility as a synthetic intermediate rather than on its inherent biological or material properties.

Synthetic Methodology Development

Ongoing research aims to develop more efficient and environmentally friendly methods for synthesizing and utilizing 1-(Benzyloxy)-2-(chloromethyl)benzene:

-

Investigation of greener alternatives to traditional chloromethylation procedures, which often involve formaldehyde and HCl

-

Development of catalytic methods for the functionalization of the chloromethyl group

-

Exploration of flow chemistry approaches for continuous production of this and related compounds

Applications in Medicinal Chemistry

The potential applications of 1-(Benzyloxy)-2-(chloromethyl)benzene in medicinal chemistry continue to evolve:

-

As building blocks for the synthesis of compounds with potential biological activity

-

In the development of linkers for antibody-drug conjugates and other targeted therapies

-

For the preparation of pharmacologically active benzyl derivatives with various biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume